molecular formula C9H11ClN2 B581585 (R)-3-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 1286693-23-9

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No. B581585
M. Wt: 182.651
InChI Key: UMKDPZGKJZQZAY-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(1-Aminoethyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C9H11ClN2 . It has a molecular weight of 182.65 g/mol .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The InChI string representation of the molecule is InChI=1S/C9H10N2.ClH/c1-7(11)9-5-3-2-4-8(9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 1 . The topological polar surface area is 49.8 Ų . The compound has a heavy atom count of 12 .

Scientific Research Applications

Enantioselective Synthesis

The compound has been utilized as a starting material or intermediate in the enantioselective synthesis of complex molecules. For instance, α-hydroxy-β-amino acids, known for their high enantiomeric and diastereomeric purity, have been synthesized using chiral cyanohydrins derived from similar nitrile compounds. These acids are valuable in pharmaceutical research for their potential biological activities (Warmerdam et al., 1996).

Catalysis and Biotransformation

In catalysis, (R)-3-(1-Aminoethyl)benzonitrile hydrochloride or its derivatives have been used as substrates in reactions facilitated by catalysts like rhodium(III), leading to the formation of compounds such as 2-(Alkylamino)benzonitriles. These reactions are pivotal in the synthesis of various aromatic compounds, showcasing the versatility of nitrile compounds in organic synthesis (Dong et al., 2015).

Antimicrobial Research

Compounds derived from (R)-3-(1-Aminoethyl)benzonitrile hydrochloride have been investigated for their antimicrobial properties. For example, specific derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Kumar et al., 2022).

Chemical Sensing and Detection

Nitrilase-modified sensors, using enzymes that can hydrolyze nitrile compounds, have been developed for the detection of substances like benzonitrile in environmental samples. These sensors leverage the specificity of biocatalysts towards nitrile substrates, offering a novel approach to chemical detection and monitoring (Liu et al., 1995).

Safety And Hazards

The compound has a signal word of "Warning" . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-[(1R)-1-aminoethyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-3-8(5-9)6-10;/h2-5,7H,11H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKDPZGKJZQZAY-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662526
Record name 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(1-Aminoethyl)benzonitrile hydrochloride

CAS RN

1286693-23-9
Record name 3-[(1R)-1-Aminoethyl]benzonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(1R)-1-aminoethyl]benzonitrile hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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